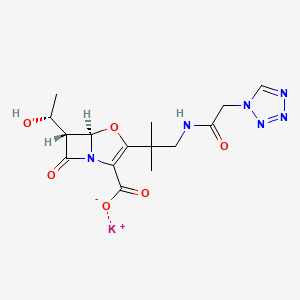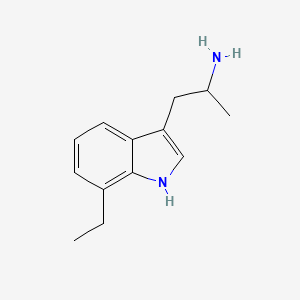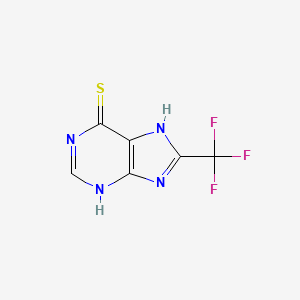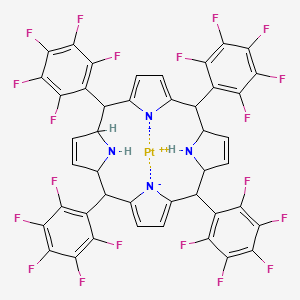![molecular formula C22H34N2OSi B15288657 (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline is a derivative of ergoline, a class of compounds known for their diverse biological activities. Ergoline derivatives are often studied for their potential therapeutic applications, particularly in the fields of neurology and psychiatry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ergoline precursor are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl (TBDMS) ether.
Methylation: The protected intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the methylated positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced ergoline derivatives.
Substitution: Formation of various alkylated ergoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline is used as a precursor for the synthesis of more complex ergoline derivatives. It serves as a building block in the development of new compounds with potential therapeutic properties.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It is used in studies aimed at understanding the structure-activity relationships of ergoline derivatives.
Medicine
In medicine, ergoline derivatives have been explored for their potential use in treating neurological disorders such as Parkinson’s disease and migraines. The specific compound may have similar applications, although further research is needed to fully understand its therapeutic potential.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique chemical structure makes it a valuable candidate for drug discovery programs focused on neurological and psychiatric conditions.
作用機序
The mechanism of action of (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline involves its interaction with specific molecular targets in the brain. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
What sets (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline apart from these similar compounds is its unique chemical structure, which includes a tert-butyldimethylsilyl group. This structural modification can influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
特性
分子式 |
C22H34N2OSi |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C22H34N2OSi/c1-22(2,3)26(5,6)25-14-15-10-18-17-8-7-9-19-21(17)16(12-23-19)11-20(18)24(4)13-15/h7-9,12,15,18,20,23H,10-11,13-14H2,1-6H3/t15-,18-,20-/m1/s1 |
InChIキー |
WDGVVXRSGNUPRU-XFQXTVEOSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
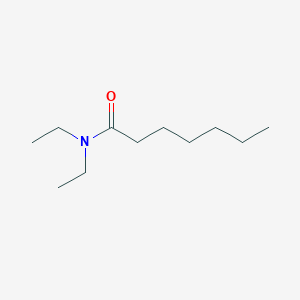
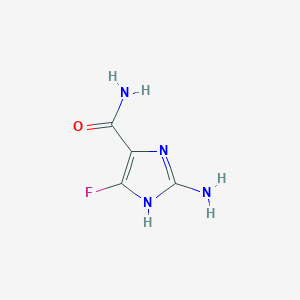

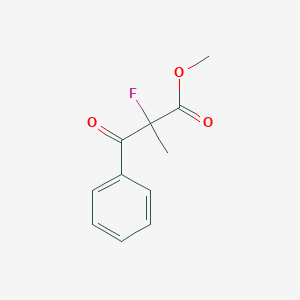

![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
